2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
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Overview
Description
2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid is a complex organic compound with the molecular formula C16H22N2O6S It is known for its unique structural features, which include a piperidine ring, a methoxyphenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride and a base.
Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)propanoic acid
- 4-Methoxyphenylsulfonylpiperidine
- Piperidine-4-carbonyl derivatives
Uniqueness
2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXDDYWQNXWBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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